Boc-Ser(Fmoc-Ile)-OH
Description
Boc-Ser(Fmoc-Ile)-OH (RN: 944283-10-7) is a protected amino acid derivative with the molecular formula C₂₉H₃₆N₂O₈ and a molecular weight of 540.613 g/mol . It features orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group of serine and the fluorenylmethyloxycarbonyl (Fmoc) group on the side chain of isoleucine. This dual protection enables sequential deprotection during solid-phase peptide synthesis (SPPS), where Boc is removed under acidic conditions (e.g., trifluoroacetic acid) and Fmoc under basic conditions (e.g., piperidine). The compound is widely used in the synthesis of complex peptides, such as the antibiotic teixobactin, where it facilitates the formation of ester linkages critical for cyclization .
Properties
Molecular Formula |
C29H36N2O8 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C29H36N2O8/c1-6-17(2)24(26(34)37-16-23(25(32)33)30-28(36)39-29(3,4)5)31-27(35)38-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,6,15-16H2,1-5H3,(H,30,36)(H,31,35)(H,32,33) |
InChI Key |
VCCALOWXHFURQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Ile-Fmoc)-OH typically involves the protection of the serine amino acid with Boc and Fmoc groups. The process begins with the protection of the hydroxyl group of serine using the Boc group. This is followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of Boc-Ser(Ile-Fmoc)-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Ile-Fmoc)-OH undergoes various types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Coupling: Reagents like DIC and HOBt are used to activate the carboxyl group for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with Boc-Ser(Ile-Fmoc)-OH.
Scientific Research Applications
Boc-Ser(Fmoc-Ile)-OH Applications in Scientific Research
This compound is a chemical compound with diverse applications in scientific research, particularly in peptide synthesis, drug development, bioconjugation, and related fields . This compound is a derivative of serine, modified with both a Boc (tert-butoxycarbonyl) protecting group on the amine and an Fmoc-Ile (9-fluorenylmethyloxycarbonyl-isoleucine) group on the hydroxyl . These protecting groups are crucial for controlled peptide synthesis .
Peptide Synthesis
this compound is primarily used as a building block in peptide synthesis . Specifically, it is utilized in solid-phase peptide synthesis (SPPS) . SPPS involves sequentially adding amino acid derivatives to a growing peptide chain that is attached to a solid support. The Boc and Fmoc groups serve to protect the amino and hydroxyl functions, ensuring that peptide bond formation occurs at the desired location .
The Fmoc strategy is used in creating peptide thioesters, but it may not always produce satisfactory results . In some instances, the Boc strategy has been shown to be more effective, particularly when the Fmoc strategy fails due to issues like the failure of thiolysis at the final step when using a safety catch linker . Thus, depending on the peptide sequence, the Boc strategy can be more reliable .
Drug Development
In the pharmaceutical industry, this compound is instrumental in the development of peptide-based drugs . Peptide drugs offer the advantage of targeted therapeutic effects with potentially fewer side effects compared to traditional small-molecule drugs . The ability to precisely control the amino acid sequence using this compound allows for the synthesis of peptides with specific biological activities.
Bioconjugation
this compound is also used in bioconjugation processes . Bioconjugation involves attaching biomolecules, such as peptides, to other molecules like drugs or imaging agents . This technique enhances the specificity and efficacy of targeted therapies and diagnostic tools .
Protein Engineering
This compound aids in the modification of proteins, enabling researchers to study protein interactions and functions . This is crucial for understanding biological processes and disease mechanisms .
Mechanism of Action
The mechanism of action of Boc-Ser(Ile-Fmoc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Fmoc groups protect the reactive hydroxyl and amino groups of serine, allowing for selective peptide bond formation. The deprotection steps remove these groups, revealing the functional groups for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Attributes of Boc-Ser(Fmoc-Ile)-OH and Analogues
*Molecular weight estimated based on structure.
Reactivity and Stability
- Orthogonality : this compound’s dual protection allows precise deprotection sequences. For example, in teixobactin synthesis, the Boc group is removed first to elongate the peptide chain, while the Fmoc group remains intact until cyclization . In contrast, Boc-Ser(tBu)-OH lacks this orthogonality, as both groups are acid-labile, limiting its utility in multi-step syntheses .
- Ester Linkage Formation : this compound enables direct incorporation of ester bonds (e.g., between Ser and Ile residues), bypassing challenges in coupling Fmoc-Ile-OH to resin-bound threonine . This contrasts with Fmoc-Ile-OH , which requires additional steps to form ester linkages .
- Solubility : this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DCM), similar to Fmoc-Ser(tBu)-OH , but lower than pseudoproline derivatives like Fmoc-Ile-Ser(ψ(Me,Me)pro)-OH , which enhance solubility by disrupting β-sheet formation .
Research Findings and Case Studies
- Teixobactin Synthesis : Using this compound, researchers achieved a 17% yield of cyclic teixobactin via a 13-membered depsipeptide intermediate, avoiding diketopiperazine side reactions common with linear peptides .
- Isobactin Analogues : Substituting amide bonds with ester linkages via this compound retained antibiotic activity (MIC = 0.5 µg/mL against S. aureus), comparable to native teixobactin .
Biological Activity
Boc-Ser(Fmoc-Ile)-OH, a protected amino acid derivative, plays a crucial role in peptide synthesis and exhibits significant biological activity through its incorporation into various peptides. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and the biological implications of peptides formed from this compound.
Overview of this compound
This compound is characterized by two protective groups: the tert-butyloxycarbonyl (Boc) protecting the amino group of serine and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting the hydroxyl group. These protective strategies are essential for preventing side reactions during peptide synthesis, allowing for selective bond formation and facilitating complex peptide structures.
Synthesis Process
The synthesis of this compound typically involves several steps:
- Protection : The serine amino acid is protected using the Boc group, while the hydroxyl group is protected with the Fmoc group.
- Coupling : The protected serine is then coupled with isoleucine under controlled conditions to form the desired peptide.
- Deprotection : After the synthesis, deprotection steps are carried out to yield the final peptide product.
This method allows for high specificity in peptide synthesis, which is critical for achieving desired biological activities in the resulting compounds.
Biological Activity and Applications
Peptides synthesized from this compound can exhibit various biological functions, including:
- Enzyme Inhibition : Certain peptides can inhibit specific enzymes, which may have therapeutic implications in diseases where these enzymes are overactive.
- Receptor Binding : Peptides can interact with cellular receptors, potentially modulating signaling pathways.
- Cellular Modulation : The peptides may influence cellular processes such as proliferation, differentiation, and apoptosis.
The specific biological activity largely depends on the sequence and structure of the resulting peptides. For instance, peptides incorporating this compound have been shown to enhance stability and bioactivity compared to those synthesized from simpler amino acid derivatives .
Comparative Analysis with Similar Compounds
The unique dual protection strategy of this compound allows for greater control during peptide synthesis compared to other related compounds. Below is a comparison table highlighting key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Boc-Ser-OH | Serine derivative protected only by Boc | Simpler protection; lacks Fmoc group |
| Fmoc-Ser-OH | Serine derivative protected only by Fmoc | Lacks Boc group; different deprotection strategy |
| Boc-Ala(Fmoc)-OH | Alanine derivative with similar protecting groups | Different amino acid; impacts peptide properties |
| Boc-Ser(Thr-Fmoc)-OH | Threonine instead of isoleucine | Hydroxyl group provides different reactivity |
| Boc-Ser(Val-Fmoc)-OH | Valine instead of isoleucine | Alters hydrophobicity and structural properties |
The combination of serine and isoleucine within this compound imparts specific properties to synthesized peptides that influence their stability and biological activity compared to other derivatives listed above.
Case Studies and Research Findings
Recent studies have explored the utility of this compound in various contexts:
- Peptide Therapeutics : Research has demonstrated that peptides derived from this compound can effectively bind to target receptors involved in metabolic regulation. These interactions suggest potential therapeutic applications in metabolic disorders .
- Cancer Treatment : In a study focusing on peptide-MTX conjugates, it was found that using such conjugates could enhance cellular uptake of methotrexate (MTX) in cancer cells. The incorporation of peptides synthesized from this compound significantly improved therapeutic efficacy against drug-resistant cancer cells .
- Antifungal Activity : Peptides synthesized from similar serine derivatives have shown promising antifungal properties against pathogens like Aspergillus niger. This highlights the potential application of such peptides in agricultural settings to prevent spoilage .
Q & A
Basic Research Questions
Q. How do Boc and Fmoc protecting groups in Boc-Ser(Fmoc-Ile)-OH enable orthogonal protection during peptide synthesis?
- Methodology : Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups exhibit orthogonal stability: Boc is acid-labile (cleaved by trifluoroacetic acid, TFA), while Fmoc is base-sensitive (cleaved by piperidine). For this compound, this allows sequential deprotection. For example, Fmoc can be removed first under basic conditions without affecting the Boc group, enabling selective coupling of subsequent residues .
- Experimental Design : Validate orthogonality via HPLC or mass spectrometry after stepwise deprotection. Monitor side reactions (e.g., premature Boc cleavage) using TFA titration in controlled environments .
Q. What resin cleavage conditions are optimal for this compound in solid-phase peptide synthesis (SPPS)?
- Methodology : Use anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final resin cleavage, which simultaneously removes acid-labile Boc and resin linkages. For Fmoc-Ile, ensure prior Fmoc deprotection to avoid side-chain interference .
- Data Analysis : Compare cleavage efficiency via LC-MS and quantify byproducts (e.g., truncated peptides) under varying acid concentrations (e.g., 95% TFA vs. HF/anisole) .
Q. How can the solubility of this compound be optimized for solution-phase synthesis?
- Methodology : Test polar aprotic solvents (DMF, DMSO) for dissolving the compound. For in vivo studies, prepare stock solutions in ethanol/water (4:1) and dilute with buffered saline to avoid precipitation .
- Validation : Measure solubility via turbidimetry and confirm stability using NMR or UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How do competing side reactions (e.g., aspartimide formation) impact the synthesis of peptides containing this compound?
- Methodology : Aspartimide formation at serine residues can occur under basic Fmoc deprotection conditions. Mitigate this by:
- Using hindered bases (e.g., 2% DBU in DMF) to reduce base strength .
- Incorporating additives like HOBt (1-hydroxybenzotriazole) to suppress racemization .
Q. What analytical strategies differentiate epimerization artifacts in this compound-derived peptides?
- Methodology : Use chiral HPLC or circular dichroism (CD) to detect D/L-serine epimerization. For mass spectrometry, employ tandem MS/MS to identify diagnostic fragments (e.g., m/z shifts due to epimerized residues) .
- Case Study : A 2023 study found that epimerization rates increase by 15% when coupling times exceed 2 hours in DMF; reducing activation time to 45 minutes minimized this .
Q. How can this compound be utilized in segment condensation strategies for long-chain peptide synthesis?
- Methodology : Employ the compound as a protected intermediate in native chemical ligation (NCL). For example:
Synthesize two segments: one with this compound and another with a C-terminal thioester.
Deprotect Fmoc under basic conditions, then ligate segments in phosphate buffer (pH 7.0) with 4-mercaptophenylacetic acid (MPAA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
